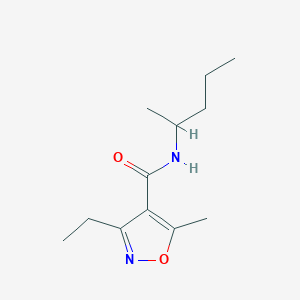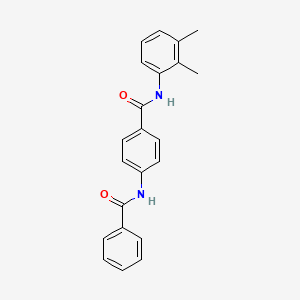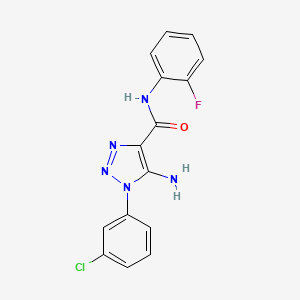![molecular formula C22H20ClNO4S2 B4547934 N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline](/img/structure/B4547934.png)
N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline
Descripción general
Descripción
N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline is a useful research compound. Its molecular formula is C22H20ClNO4S2 and its molecular weight is 462.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.0522282 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophoretic and Biocompatible Polymeric Materials Electrophoretic deposition techniques have been utilized with poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides, to create biocompatible coatings. These materials have potential in biomedical applications due to their ability to form selective coatings on stainless steel, which could be relevant for medical implants and devices T. Hayashi & A. Takasu, 2015.
Water Treatment and Membrane Technology Sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have shown improved water flux and dye rejection capabilities. This technology is particularly significant for the treatment of dye-contaminated water, demonstrating the role of sulfone derivatives in environmental remediation Yang Liu et al., 2012.
Advanced Material Synthesis Synthesis of polyarylamines through vinylogous nucleophilic substitution polymerization of bis(4-chloro-3-nitrophenyl) sulfone with diamines showcases the application of sulfone derivatives in creating high molecular weight polymers with unique properties, such as solubility in polar aprotic solvents and thermal stability Y. Imai et al., 1977.
Electronics and Photonics The use of bis-sulfone small molecules as hosts in blue-green organic light-emitting devices underscores the significance of sulfone derivatives in the development of high-efficiency electrophosphorescent materials. This research could be relevant to the design and optimization of display technologies and lighting systems Sung‐Jin Kim et al., 2011.
Propiedades
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S2/c1-16-3-11-20(12-4-16)29(25,26)22(15-24-19-9-7-18(23)8-10-19)30(27,28)21-13-5-17(2)6-14-21/h3-15,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWVKQBDVOMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B4547852.png)
![1-[(2,3-dichlorophenoxy)acetyl]piperidine](/img/structure/B4547854.png)

![N-isobutyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4547867.png)
![N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4547885.png)
![N-(4-METHYLBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4547893.png)
![N-1,3-benzothiazol-2-yl-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4547911.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4547921.png)


![N-(2-cyanophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4547947.png)

![1-ETHYL-4-{[(4-FLUOROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4547963.png)
